molecular formula C15H22ClNO B164079 2-Piperidino butyrophenone hydrochloride CAS No. 92728-82-0

2-Piperidino butyrophenone hydrochloride

Cat. No.: B164079
CAS No.: 92728-82-0
M. Wt: 267.79 g/mol
InChI Key: HYZFKNOVDJAUNY-UHFFFAOYSA-N
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Description

2-Piperidino butyrophenone hydrochloride is a chemical compound that belongs to the class of butyrophenones, which are known for their pharmacological properties, particularly in the field of neuroleptics. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino butyrophenone hydrochloride typically involves the reaction of butyrophenone with piperidine under controlled conditions. The process may include steps such as:

    Cyclization: Formation of the piperidine ring.

    Substitution: Introduction of the butyrophenone moiety.

    Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. This often involves:

    Catalysis: Use of catalysts to accelerate the reaction.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidino butyrophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Piperidino butyrophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroleptic drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Piperidino butyrophenone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing neural pathways. This modulation can lead to therapeutic effects, particularly in the treatment of psychiatric disorders.

Comparison with Similar Compounds

    Haloperidol: Another butyrophenone with similar neuroleptic properties.

    Droperidol: Known for its use in anesthesia and psychiatry.

    Trifluperidol: A potent neuroleptic agent.

Uniqueness: 2-Piperidino butyrophenone hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its solubility in water and ability to interact with various neurotransmitter receptors make it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-14(16-11-7-4-8-12-16)15(17)13-9-5-3-6-10-13;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZFKNOVDJAUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344529
Record name 2-Piperidino butyrophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92728-82-0
Record name 2-Piperidino butyrophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092728820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperidino butyrophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PIPERIDINO BUTYROPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1S13BQN85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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